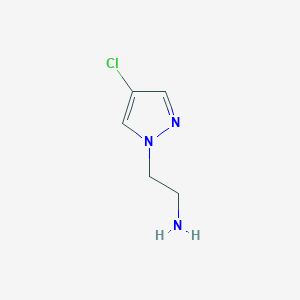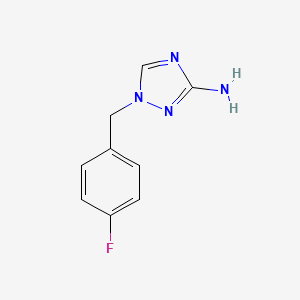
1-(6-溴吡啶-3-基)哌嗪
描述
The compound "1-(6-Bromopyridin-3-yl)piperazine" is a chemical structure that is part of a broader class of organic compounds known as piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions in the ring. The presence of the 6-bromopyridin-3-yl group indicates that this compound also contains a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom, substituted with a bromine atom at the sixth position.
Synthesis Analysis
The synthesis of related piperazine compounds has been described in the literature. For instance, a short synthesis of dragmacidin B and 2,5-bis(6'-bromo-3'-indolyl)piperazine involves the dimerization of oxotryptamines to give bis(indolyl)pyrazines, which are then selectively reduced and reductively methylated to afford the piperazine natural products . Another synthesis route for N-aryl piperazine derivatives starts with the cyclization of 5-bromo-2-fluorobenzaldehyde and guanidine carbonate, followed by several steps including treatment with piperazine and (2-fluoropyridin-3-yl)boronic acid in the presence of a palladium catalyst . These methods highlight the versatility of piperazine synthesis and the potential for creating a wide array of substituted derivatives, including those with a 6-bromopyridin-3-yl moiety.
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be complex and is often confirmed using various analytical techniques. For example, the crystal structure and Hirshfeld surface analysis of a related compound, the hydrochloride salt of a piperazine derivative with a phenylpyridin-3-yl group, was determined, providing insights into the molecular conformation and intermolecular interactions . Such structural analyses are crucial for understanding the physical and chemical properties of these compounds and their potential interactions in biological systems.
Chemical Reactions Analysis
Piperazine compounds can undergo a variety of chemical reactions. The reaction of α-bromo enones with 1,2-diamines, for instance, leads to the formation of piperazin-2-ones, demonstrating the reactivity of the piperazine ring system towards nucleophilic addition . Additionally, the synthesis of quinazolinone derivatives, which can incorporate piperazine moieties, involves reactions with different aromatic aldehydes and other reagents to yield compounds with potential anti-inflammatory and analgesic properties . These reactions underscore the chemical versatility of piperazine derivatives and their utility in medicinal chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The presence of substituents like the 6-bromopyridin-3-yl group can affect properties such as solubility, melting point, and reactivity. The antimicrobial activity of some N-aryl piperazine derivatives has been evaluated, showing potential against various bacterial and fungal strains . These properties are essential for the development of piperazine-based pharmaceuticals and highlight the importance of detailed property analysis in the design of new compounds.
科学研究应用
1-(6-溴吡啶-3-基)哌嗪:科学研究应用的全面分析
安全和危害
The compound is associated with several hazard statements including H302, H315, and H319 . This indicates that it may be harmful if swallowed, may cause skin irritation, and may cause serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
作用机制
Target of Action
1-(6-Bromopyridin-3-yl)piperazine is a heterocyclic compound. It has been found to inhibit the binding of [^3H]cytisine to alpha4beta2 nACHR in Wistar rat cerebral cortical membrane . This suggests that the compound’s primary target could be the alpha4beta2 nicotinic acetylcholine receptor (nAChR), which plays a crucial role in neurotransmission .
Mode of Action
, it can be inferred that the compound likely interacts with this receptor, potentially altering its function and affecting neurotransmission.
Biochemical Pathways
, it may influence pathways related to cholinergic neurotransmission.
Result of Action
Its potential interaction with the alpha4beta2 nAChR suggests it may influence neuronal activity and neurotransmission
属性
IUPAC Name |
1-(6-bromopyridin-3-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3/c10-9-2-1-8(7-12-9)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRZSDRDBJDKBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CN=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432218 | |
| Record name | 1-(6-Bromopyridin-3-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
412347-39-8 | |
| Record name | 1-(6-Bromopyridin-3-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,5,6,8-tetrahydro-4H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B1277808.png)










![[[2-(4-Bromophenoxy)-5-nitrophenyl]methylideneamino]thiourea](/img/structure/B1277842.png)